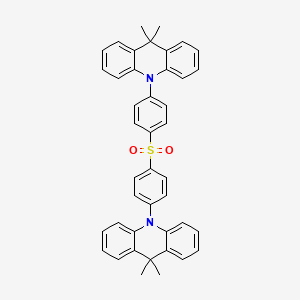
2-Anilino-2-oxoethanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anilino-2-oxoethanesulfonyl chloride, also known as Fmoc-Cl, is a chemical compound that is widely used in peptide synthesis. It is a derivative of the amino acid phenylalanine and is used as a protecting group for the N-terminus of amino acids in solid-phase peptide synthesis. The compound has gained popularity due to its stability, ease of use, and compatibility with a wide range of amino acids.
Applications De Recherche Scientifique
Reactivity and Synthesis
2-Anilino-2-oxoethanesulfonyl chloride and similar compounds have been extensively studied for their reactivity, particularly in the formation of complex chemical structures. For instance, disulfonyl chlorides, structurally related to 2-Anilino-2-oxoethanesulfonyl chloride, have been analyzed for their reactivity with aniline, revealing insights based on AM1 semiempirical quantum-chemical calculations (Kustova & Sundeeva, 2003). Furthermore, the heterocyclization of N-(chlorosulfonyl)imidoyl chlorides with anilines presents a novel method for synthesizing derivatives of 1,2,4-benzothiadiazine 1,1-dioxide, showcasing the versatility of these compounds in creating heterocyclic structures (Shalimov et al., 2016).
Photoreactivity and Environmental Implications
The photochlorination of aniline, a reaction pertinent to the behavior of 2-Anilino-2-oxoethanesulfonyl chloride derivatives, was studied under simulated solar light irradiation, revealing the formation of chloroanilines and outlining a possible photochemical path for aniline-based aromatic amines in aqueous solutions (Wu & Hu, 2012). This kind of research is crucial for understanding the environmental fate and transformation of these chemical species.
Protective Group Chemistry
2-(Phenylseleno)ethanesulfonamide, a compound with a functional group similar to 2-Anilino-2-oxoethanesulfonyl chloride, has been employed as a novel protecting group for aniline. This compound showcases its stability under various conditions and can be deprotected by a radical reaction, which is significant for synthetic chemistry applications (Kihara et al., 2016).
Aniline Complex Formation and Characterization
The formation and characterization of anilinium chloride adducts, such as 4-bromo-N-phenylbenzenesulfonamide, involve intricate hydrogen-bonded motifs, providing insights into the molecular interactions and structural properties of these compounds (Gelbrich et al., 2006).
Kinetic Studies and Reaction Mechanisms
Kinetic studies of reactions involving compounds like 2-Anilino-2-oxoethanesulfonyl chloride provide fundamental insights into their reaction mechanisms. For example, the kinetics of reactions between aniline and benzoyl chloride were investigated in a microstructured chemical system, highlighting the complexity of these reactions and the need for accurate kinetic models (Wang et al., 2015).
Propriétés
IUPAC Name |
2-anilino-2-oxoethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c9-14(12,13)6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNGTAQLFUHOTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Phenylcarbamoyl)methanesulfonyl chloride | |
CAS RN |
159215-12-0 |
Source


|
| Record name | (phenylcarbamoyl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanone](/img/structure/B2453491.png)
![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2453493.png)




![1-(4-Chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2453498.png)

![2-((3-morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid](/img/structure/B2453501.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2453503.png)



![methyl 3-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2453512.png)